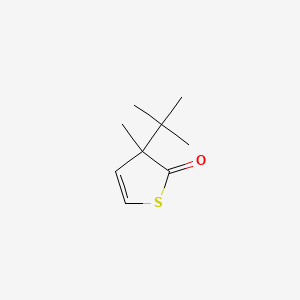

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl-

Description

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- (CAS No. 57556-18-0) is a sulfur-containing heterocyclic compound characterized by a thiophenone backbone substituted with a tert-butyl (1,1-dimethylethyl) and a methyl group at the 3-position. Thiophenones are derivatives of thiophene where one of the ring carbons is replaced by a ketone group, enhancing polarity and reactivity compared to fully conjugated thiophenes. This compound is listed in specialty chemical supplier catalogs (e.g., Zibo Hangyu Biotechnology) , suggesting its use as a synthetic intermediate in pharmaceuticals or agrochemicals.

Properties

CAS No. |

57556-18-0 |

|---|---|

Molecular Formula |

C9H14OS |

Molecular Weight |

170.27 g/mol |

IUPAC Name |

3-tert-butyl-3-methylthiophen-2-one |

InChI |

InChI=1S/C9H14OS/c1-8(2,3)9(4)5-6-11-7(9)10/h5-6H,1-4H3 |

InChI Key |

QIHAUAVZSKDDQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CSC1=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.

Another method involves the use of Grignard reagents. In this approach, thiophene is reacted with tert-butylmagnesium chloride in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenones.

Scientific Research Applications

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects. Its anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives

3-Methyl Thiophene

- Structure : A thiophene ring with a methyl substituent.

- Synthesis : Prepared via Grignard reactions using iso-propylmagnesium chloride in THF or 2-MeTHF, yielding derivatives like product 10 (67% yield) and product 11 (80% yield) after quenching and chromatography .

- Key Differences : Lacks the ketone group, making it less polar and more suited for reactions requiring electron-rich aromatic systems (e.g., electrophilic substitution).

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

- Structure : A fused thiophene system with two thiophene substituents.

- Synthesis : Prepared via Stille coupling using palladium catalysts, demonstrating the versatility of thiophene in constructing conjugated systems for materials science .

- Key Differences : The fused structure and absence of a ketone group limit direct comparison but highlight the structural diversity achievable with thiophene cores.

tert-Butyl-Substituted Heterocycles

Oxadiazon (CAS 19666-30-9)

- Structure : 1,3,4-Oxadiazol-2(3H)-one with tert-butyl and dichlorophenyl substituents.

- Application : Herbicide targeting broadleaf weeds .

- Comparison: The tert-butyl group in both compounds may confer steric stability, but oxadiazon’s oxadiazole ring offers different reactivity (e.g., inhibition of protoporphyrinogen oxidase in plants).

Terbufos Sulfone (CAS 56070-16-7)

- Structure: Organophosphate with a tert-butylsulfonyl group.

- Application : Insecticide metabolized from terbufos, acting as an acetylcholinesterase inhibitor .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.